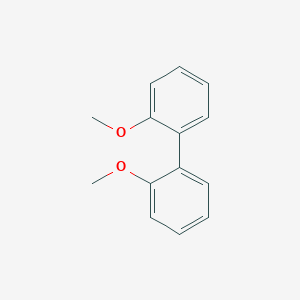

2,2'-Dimethoxybiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-(2-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMKUVCDINAAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346395 | |

| Record name | 2,2'-Dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4877-93-4 | |

| Record name | 2,2'-Dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2'-Dimethoxybiphenyl from 2-Bromoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,2'-dimethoxybiphenyl from 2-bromoanisole. This key biaryl compound serves as a valuable building block in the synthesis of various pharmaceuticals and functional materials. The following sections detail the experimental protocols and comparative data for the Ullmann, Suzuki, and Kumada coupling reactions, offering insights into the selection of the most appropriate method for specific research and development needs.

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with broad applications in medicinal chemistry and materials science. 2,2'-Dimethoxybiphenyl, in particular, is a precursor to a variety of complex molecules. The strategic formation of the C-C bond between two 2-methoxyphenyl units can be achieved through several cross-coupling methodologies. This guide focuses on three prominent, metal-catalyzed reactions originating from 2-bromoanisole: the classical copper-mediated Ullmann coupling, the versatile palladium-catalyzed Suzuki coupling, and the nickel- or palladium-catalyzed Kumada coupling. Each method presents distinct advantages and challenges in terms of reaction conditions, substrate scope, and overall efficiency.

Synthetic Methodologies

Ullmann Coupling

The Ullmann reaction is a classical method for the homocoupling of aryl halides using copper metal at elevated temperatures.[1][2][3] While effective, this method is often characterized by harsh reaction conditions and potentially modest yields.[1] The reaction proceeds through the formation of an organocopper intermediate.

Experimental Protocol: Ullmann Coupling of 2-Bromoanisole

A detailed experimental protocol for the Ullmann coupling of 2-bromoanisole is as follows:

-

In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromoanisole and activated copper bronze.

-

The mixture is heated to a high temperature (typically >200 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is extracted with a suitable organic solvent (e.g., toluene or xylenes) and filtered to remove the copper residues.

-

The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel or recrystallization to afford 2,2'-dimethoxybiphenyl.

Quantitative Data for Ullmann Coupling

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Bromoanisole | [1] |

| Reagent | Activated Copper Bronze | [1] |

| Solvent | None (neat) | [1] |

| Temperature | > 200 °C | [1][3] |

| Reaction Time | Several hours | [1] |

| Yield | Moderate | [1] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[4][5] For the synthesis of 2,2'-dimethoxybiphenyl, this involves the coupling of 2-bromoanisole with 2-methoxyphenylboronic acid. This method generally offers milder reaction conditions and higher yields compared to the Ullmann reaction.[6][7]

Experimental Protocol: Suzuki Coupling of 2-Bromoanisole with 2-Methoxyphenylboronic Acid

A representative experimental protocol for the Suzuki coupling is as follows:[6]

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoanisole (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₃PO₄, 3.0 mmol).

-

Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL) via syringe.

-

Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12 hours).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,2'-dimethoxybiphenyl.

Quantitative Data for a Representative Suzuki Coupling

| Parameter | Value/Condition | Reference |

| Aryl Halide | 4-Bromoanisole (as a model) | [6] |

| Boronic Acid | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | [6] |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | [6] |

| Base | K₃PO₄ | [6] |

| Solvent | 1,4-Dioxane/H₂O (4:1) | [6] |

| Temperature | 90 °C | [6] |

| Reaction Time | 12 h | [6] |

| Yield | 92% | [6] |

Kumada Coupling

The Kumada coupling is a nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.[6][8] For the synthesis of 2,2'-dimethoxybiphenyl, this can be achieved through the homocoupling of 2-methoxyphenylmagnesium bromide or the cross-coupling of 2-methoxyphenylmagnesium bromide with 2-bromoanisole. Nickel catalysts are often favored for their cost-effectiveness.[9]

Experimental Protocol: Ni-Catalyzed Kumada Coupling

A general procedure for a nickel-catalyzed Kumada coupling is as follows:[9]

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, prepare 2-methoxyphenylmagnesium bromide from 2-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Coupling Reaction: In a separate Schlenk flask, add the nickel catalyst (e.g., Ni(dppp)Cl₂) and the aryl halide (if a cross-coupling is intended).

-

Cool the catalyst mixture in an ice bath and slowly add the freshly prepared Grignard reagent solution via a cannula.

-

Allow the reaction to warm to room temperature and stir for the required duration.

-

Monitor the reaction by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain 2,2'-dimethoxybiphenyl.

Quantitative Data for a Representative Ni-Catalyzed Kumada Coupling

| Parameter | Value/Condition | Reference |

| Grignard Reagent | Phenylmagnesium Bromide (as a model) | [8] |

| Aryl Halide | Aryl Halides | [8] |

| Catalyst | [(Triphos)NiICl] (0.5 mol %) | [8] |

| Solvent | THF | [8] |

| Temperature | Room Temperature | [8] |

| Reaction Time | 2.5 h | [8] |

| Yield | 75-97% | [8] |

Comparative Analysis

| Feature | Ullmann Coupling | Suzuki Coupling | Kumada Coupling |

| Catalyst | Copper (stoichiometric or excess) | Palladium (catalytic) | Nickel or Palladium (catalytic) |

| Reaction Temp. | High (>200 °C) | Moderate (e.g., 90 °C) | Room Temperature to Moderate |

| Yields | Generally Moderate | Generally High | Good to Excellent |

| Substrate Scope | Limited, often requires activated aryl halides | Broad, tolerant of many functional groups | Good, but sensitive to moisture and air |

| Reagents | Copper powder | Organoboron compounds (stable) | Grignard reagents (moisture-sensitive) |

| Advantages | Classical, simple reagents | Mild conditions, high yields, functional group tolerance | Cost-effective (Ni), mild conditions |

| Disadvantages | Harsh conditions, often low yields | Cost of palladium, requires boronic acid synthesis | Moisture-sensitive Grignard reagent |

Conclusion

The synthesis of 2,2'-dimethoxybiphenyl from 2-bromoanisole can be effectively achieved through several metal-catalyzed cross-coupling reactions. The choice of method depends on the specific requirements of the synthesis, including scale, cost, and functional group tolerance.

-

The Ullmann coupling , while historically significant, is often limited by its harsh reaction conditions and moderate yields.

-

The Suzuki-Miyaura coupling stands out as a highly versatile and reliable method, offering mild conditions and high yields, making it a preferred choice for many applications in research and drug development.

-

The Kumada coupling provides a cost-effective alternative, particularly with nickel catalysts, and can be performed under mild conditions. However, the moisture sensitivity of the Grignard reagent requires careful handling and anhydrous conditions.

For researchers and professionals in drug development, the Suzuki coupling generally offers the best balance of efficiency, reliability, and broad applicability. However, for large-scale synthesis where cost is a primary concern, the optimization of a nickel-catalyzed Kumada coupling may be a more economical approach.

References

- 1. byjus.com [byjus.com]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2'-Dimethoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and stereochemistry of 2,2'-dimethoxybiphenyl. It includes key physical and chemical data, detailed experimental protocols for its synthesis, and an exploration of its characteristic reactivity, including its propensity for electrophilic substitution and the phenomenon of atropisomerism.

Chemical and Physical Properties

2,2'-Dimethoxybiphenyl is a solid organic compound notable for its unique structural and chemical characteristics.[1][2] It serves as a valuable building block in organic synthesis, particularly in the preparation of complex biphenyl scaffolds.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₂ | [1][3][4][5] |

| Molecular Weight | 214.26 g/mol | [1][3][4] |

| Appearance | White to off-white or pale cream crystals/powder | [1][2] |

| Melting Point | 151-160 °C | [1][2] |

| Boiling Point | 307.5 °C (estimated) | [1] |

| Solubility | Soluble in chloroform and methanol | [1][3] |

| InChI Key | VGMKUVCDINAAFC-UHFFFAOYSA-N | [1][3] |

| CAS Number | 4877-93-4 | [1][3][4] |

Molecular Structure and Atropisomerism

A defining feature of 2,2'-dimethoxybiphenyl is its non-planar structure. The steric hindrance caused by the methoxy groups at the ortho positions restricts rotation around the central carbon-carbon single bond.[6][7] This restricted rotation gives rise to a form of stereoisomerism known as atropisomerism, where the different conformations (rotamers) can be stable enough to be isolated.[7][8]

The molecule exists as two non-superimposable, mirror-image enantiomers. The angle between the two phenyl rings has been determined to be approximately 66.94°.[6] This twisted conformation is crucial for its reactivity, as it can prevent the deactivating electronic effects of a substituent on one ring from being transmitted to the other.[6]

Caption: Atropisomerism in 2,2'-dimethoxybiphenyl due to hindered rotation.

Synthesis of 2,2'-Dimethoxybiphenyl

There are two primary synthetic routes to 2,2'-dimethoxybiphenyl, each with its own advantages.

This method involves the methylation of the corresponding diol. It is a straightforward and often high-yielding approach.

Caption: Workflow for the synthesis of 2,2'-dimethoxybiphenyl via Williamson ether synthesis.

Experimental Protocol:

-

Materials: 2,2'-dihydroxybiphenyl, aqueous sodium hydroxide solution (3.2 wt-%), dimethyl sulfate, chloroform, magnesium sulfate, acetone.

-

Procedure:

-

Dissolve 2,2'-dihydroxybiphenyl (5.5 g, 26 mmol) in an aqueous NaOH solution (3.2 wt-%, 220 ml).[6]

-

Cool the solution in an ice bath with vigorous stirring.

-

Add dimethyl sulfate (16 g, 127 mmol) dropwise over 10 minutes.[6]

-

Continue stirring for 3 hours. A precipitate will form.[6]

-

Collect the precipitate by filtration and dissolve it in approximately 100 ml of chloroform.[6]

-

Wash the chloroform solution with aqueous 1 M NaOH solution (approx. 100 ml).[6]

-

Dry the organic layer over granular magnesium sulfate.[6]

-

Evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from acetone to yield pure 2,2'-dimethoxybiphenyl.[6]

-

The Ullmann reaction provides a classic method for forming biaryl compounds through the copper-promoted coupling of two aryl halide molecules.[9][10] For 2,2'-dimethoxybiphenyl, this typically involves the homocoupling of 2-iodoanisole or 2-bromoanisole.

Caption: Synthesis of 2,2'-dimethoxybiphenyl via Ullmann coupling.

Experimental Protocol (General):

-

Materials: 2-haloanisole, copper powder or a copper-bronze alloy.

-

Procedure:

-

Combine the 2-haloanisole with an excess of activated copper metal.

-

Heat the mixture to a high temperature (often exceeding 200°C) under an inert atmosphere.[9]

-

The reaction progress can be monitored by techniques such as TLC or GC.

-

Upon completion, the mixture is cooled, and the product is isolated through extraction and purified by chromatography or recrystallization.

-

Note: The Ullmann reaction often requires harsh conditions and can have variable yields. Modern palladium-catalyzed cross-coupling reactions are frequently used as alternatives.[10]

Chemical Reactivity

The methoxy groups are strong electron-donating groups, making the aromatic rings of 2,2'-dimethoxybiphenyl highly activated towards electrophilic substitution.[6] Due to the twisted conformation, the electronic effect of one ring has a reduced influence on the other, meaning the molecule can undergo consecutive substitutions while maintaining high reactivity.[6] This property makes it an excellent substrate for reactions like Friedel-Crafts acylation.[6]

The methoxy groups can be cleaved under strongly acidic conditions (e.g., using HBr or HI) or with strong Lewis acids like BBr₃.[11] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, typically through an Sₙ2 mechanism, to yield 2,2'-dihydroxybiphenyl and methyl halides.[11]

Caption: Reaction pathway for the acid-catalyzed cleavage of 2,2'-dimethoxybiphenyl.

Applications in Synthesis

2,2'-Dimethoxybiphenyl is a precursor for various more complex molecules. For instance, it is used in the synthesis of chiral ligands, such as MeO-BIPHEP derivatives, which are employed in asymmetric catalysis. The biphenyl scaffold it provides is also utilized in the preparation of materials like biphenyl-tetrathiafulvalene derivatives.[1][3] Its reactivity and defined stereochemistry make it a cornerstone for building axially chiral molecules.

References

- 1. 2,2'-DIMETHOXYBIPHENYL | 4877-93-4 [chemicalbook.com]

- 2. 2,2'-Dimethoxybiphenyl, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 2,2'-Dimethoxybiphenyl, 97% | Fisher Scientific [fishersci.ca]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,2′-Dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 8. Atropisomer - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 2,2'-Dimethoxybiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dimethoxybiphenyl, a key chemical intermediate in various synthetic applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. The information is intended to aid researchers in compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1]

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Multiplet | 4H | Aromatic Protons (H-4, H-4', H-5, H-5') |

| ~ 6.9 - 7.1 | Multiplet | 4H | Aromatic Protons (H-3, H-3', H-6, H-6') |

| ~ 3.8 | Singlet | 6H | Methoxy Protons (-OCH₃) |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 157 | Quaternary | C-2, C-2' (Carbon attached to -OCH₃) |

| ~ 131 | Quaternary | C-1, C-1' (ipso-Carbon) |

| ~ 129 | Tertiary | C-4, C-4' |

| ~ 121 | Tertiary | C-5, C-5' |

| ~ 111 | Tertiary | C-3, C-3' |

| ~ 110 | Tertiary | C-6, C-6' |

| ~ 56 | Primary | -OCH₃ |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.[2] The expected IR absorption bands for 2,2'-Dimethoxybiphenyl are listed below.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | -OCH₃ |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch (Aryl Ether) | Methoxy |

| 1100 - 1000 | C-O Stretch | Methoxy |

| 800 - 600 | C-H Bend (Out-of-plane) | Aromatic |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3]

| m/z (mass-to-charge ratio) | Interpretation |

| 214 | [M]⁺ (Molecular Ion) |

| 199 | [M - CH₃]⁺ |

| 183 | [M - OCH₃]⁺ |

| 168 | [M - 2(CH₃)]⁺ |

| 152 | [M - 2(OCH₃)]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2,2'-Dimethoxybiphenyl in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing.[5]

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[5]

Infrared (IR) Spectroscopy

For solid samples, the thin solid film or KBr pellet method is commonly used.

-

Thin Film Method: Dissolve a small amount of 2,2'-Dimethoxybiphenyl in a volatile solvent (e.g., methylene chloride).

-

Sample Application: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron ionization (EI) is a common method for the mass analysis of small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[6]

-

Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.[6]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.[3]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like 2,2'-Dimethoxybiphenyl.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. 2-METHOXYBIPHENYL(86-26-0) 1H NMR [m.chemicalbook.com]

- 3. 4,4'-Dimethoxy-2,2'-dimethylbiphenyl | C16H18O2 | CID 618028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. 2,2′-Dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2'-Dimethoxy-6-formylbiphenyl | C15H14O3 | CID 13184780 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2,2'-Dimethoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure and molecular geometry of 2,2'-Dimethoxybiphenyl (C₁₄H₁₄O₂), a key aromatic compound. The steric hindrance introduced by the ortho-methoxy groups significantly influences its conformation, which in turn governs its chemical reactivity and potential applications, particularly in the synthesis of complex aromatic molecules.

Molecular Structure and Conformation

The molecule of 2,2'-Dimethoxybiphenyl possesses a non-planar conformation due to the steric repulsion between the methoxy groups at the ortho positions of the biphenyl core. The molecule exhibits a crystallographic twofold rotation axis that is perpendicular to the central carbon-carbon bond, with half of the molecule comprising the asymmetric unit.[1]

The dihedral angle between the least-squares planes of the two phenyl rings is a critical parameter defining its three-dimensional shape. In the crystalline state, this angle has been determined to be 66.94(7)°.[1][[“]] This significant twist from planarity is a direct consequence of the steric hindrance between the ortho-substituents.

Furthermore, the methoxy groups themselves are slightly displaced from the plane of their respective benzene rings. The twist angle of the methoxy group relative to the benzene ring plane is 10.69(8)°.[1][[“]] The crystal packing is primarily stabilized by van der Waals forces and C-H···π interactions between adjacent molecules along the c-axis.[1]

Crystallographic Data

The crystal structure of 2,2'-Dimethoxybiphenyl has been determined by X-ray diffraction. A summary of the crystallographic data is presented in the table below.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.25 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Unit Cell Dimensions | a = 7.39307(13) Å, c = 20.1623(4) Å |

| Unit Cell Volume | 1102.02(4) ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation Source | Cu Kα |

| Temperature | 193 K |

Selected Geometric Parameters

The precise bond lengths and angles within the 2,2'-Dimethoxybiphenyl molecule provide insight into its electronic and steric properties.

| Bond/Angle | Value (Å or °) |

| Bond Lengths | |

| O1—C2 | 1.3682(16) Å |

| O1—C7 | 1.4279(16) Å |

| C1—C6 | 1.3918(18) Å |

| C1—C2 | 1.4053(18) Å |

| Dihedral Angle | |

| Phenyl Ring - Phenyl Ring | 66.94(7)° |

| Twist Angle | |

| Methoxy Group - Benzene Ring | 10.69(8)° |

Experimental Protocols

Synthesis of 2,2'-Dimethoxybiphenyl [1]

To a solution of 2,2'-dihydroxybiphenyl (5.5 g, 26 mmol) in an aqueous NaOH solution (3.2 wt%, 220 ml), dimethyl sulfate (16 g, 127 mmol) was added dropwise over a period of 10 minutes with ice-cooling and vigorous stirring. After stirring for 3 hours, the resulting precipitate was collected by filtration and dissolved in chloroform (ca. 100 ml). The solution was washed with an aqueous 1 M NaOH solution (ca. 100 ml) and dried over granular magnesium sulfate. The crude product obtained after evaporation of the solvent was recrystallized from acetone, yielding 72%.

Crystallization [1]

Colorless single crystals suitable for X-ray diffraction were obtained by allowing a hot acetone solution of the crude product to stand at room temperature in an Erlenmeyer flask fitted with a cork-stopper.

X-ray Data Collection and Structure Refinement [1]

Data collection was performed on a Rigaku R-AXIS RAPID diffractometer. The structure was solved using SIR2004 and refined with SHELXL97. All hydrogen atoms were located in difference maps and refined as riding atoms.

Visualizations

References

Conformational analysis of 2,2'-Dimethoxybiphenyl and its atropisomers

An In-depth Technical Guide to the Conformational Analysis of 2,2'-Dimethoxybiphenyl and its Atropisomers

Introduction: The Phenomenon of Atropisomerism

Atropisomerism is a unique form of axial chirality that arises from hindered rotation around a single bond, most commonly the carbon-carbon bond connecting two aryl rings.[1] This restriction to rotation creates a significant energy barrier, allowing for the isolation of distinct, non-interconverting conformers known as atropisomers.[1] These isomers are not a result of a traditional stereocenter but of a chiral axis. The stability and interconversion rate of atropisomers are critical in medicinal chemistry and materials science, as different atropisomers can exhibit vastly different biological activities and physical properties.[2][3]

2,2'-Dimethoxybiphenyl serves as a classic model for studying this phenomenon. The steric hindrance imposed by the methoxy groups at the ortho positions of each phenyl ring creates a substantial barrier to rotation around the central C-C bond. This guide provides a comprehensive technical overview of the conformational analysis of 2,2'-dimethoxybiphenyl, detailing its structural properties, the experimental and computational methods used for its study, and the quantitative data that defines its conformational landscape.

Conformational Landscape and Stability

The rotation around the central C1-C1' bond in 2,2'-dimethoxybiphenyl defines its conformation. The key parameter is the dihedral angle (θ) between the planes of the two phenyl rings.

-

Stable Conformation: Due to the steric repulsion between the ortho-methoxy groups, a planar conformation (θ = 0° or 180°) is highly unstable. The molecule adopts a non-planar, or gauche, conformation in its lowest energy state. X-ray crystallographic studies have determined this dihedral angle with high precision.[4][[“]] The molecule possesses a crystallographic twofold axis perpendicular to the central C-C bond.[4]

-

Atropisomers: This non-planar structure is chiral. The two stable enantiomeric conformers are designated as (P) (plus) for a right-handed helix and (M) (minus) for a left-handed helix.

-

Rotational Barrier: The interconversion between the (P) and (M) atropisomers occurs through rotation around the central bond, passing through a high-energy planar transition state. The energy required to overcome this hurdle is known as the rotational barrier. The magnitude of this barrier determines the stability and isolability of the atropisomers at a given temperature.[1]

Quantitative Conformational Data

The following table summarizes the key quantitative data obtained from experimental and computational studies on 2,2'-dimethoxybiphenyl and related structures.

| Parameter | Value | Method | Source(s) |

| Dihedral Angle (C-C-C-C) | 66.94 (7)° | X-ray Crystallography | [4] |

| Methoxy Group Twist Angle | 10.69 (8)° | X-ray Crystallography | [4] |

| Rotational Barrier Classification | Class 1 Atropisomer | General Definition | [2] |

| Comparative Dihedral Angles | |||

| 2,2'-Dimethylbiphenyl | ~87° | Fluorescence Spectroscopy | [6] |

| 2,2'-Dimethoxy-6,6'-dinitrobiphenyl | 60.5 (3)° | X-ray Crystallography | [7] |

Note: Class 1 atropisomers possess rotational barriers under 84 kJ/mol (20 kcal/mol) and tend to racemize quickly at room temperature.[2]

Experimental and Computational Protocols

A combination of experimental techniques and computational modeling is employed to fully characterize the conformational properties of atropisomers like 2,2'-dimethoxybiphenyl.

Synthesis

A standard laboratory synthesis for 2,2'-dimethoxybiphenyl is detailed below.

Protocol:

-

Dissolve 2,2'-dihydroxybiphenyl (1 equivalent) in an aqueous sodium hydroxide solution.[4]

-

Cool the solution using an ice bath and stir vigorously.

-

Add dimethyl sulfate (approximately 5 equivalents) dropwise to the solution over a period of 10 minutes.[4]

-

Continue stirring for several hours to allow the reaction to complete.

-

Collect the resulting precipitate by filtration.

-

Dissolve the crude product in a suitable organic solvent (e.g., chloroform), wash with an aqueous NaOH solution, and dry over a desiccant like magnesium sulfate.[4]

-

Purify the final product by recrystallization from a solvent such as acetone.[4]

X-ray Crystallography

This technique provides the most precise information about the molecule's conformation in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of high purity 2,2'-dimethoxybiphenyl suitable for diffraction. This is often achieved by slow evaporation of a saturated solution.

-

Data Collection: Mount a single crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector.[7]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of individual atoms are determined. The structural model is then refined to achieve the best fit with the experimental data.[4][7] This refinement yields precise bond lengths, bond angles, and the critical dihedral angle between the phenyl rings.

Variable-Temperature NMR (VT-NMR)

VT-NMR is a powerful method for measuring the kinetics of conformational interconversion and determining rotational energy barriers in solution.[8][9]

Protocol:

-

Sample Preparation: Dissolve a pure sample of the biphenyl derivative in a suitable deuterated solvent that remains liquid over a wide temperature range.

-

Initial Spectrum: Record a standard ¹H NMR spectrum at room temperature. For a rapidly interconverting atropisomer, signals for chemically equivalent protons on the two rings will appear averaged.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe. As the rate of rotation slows, the signals for the now distinct protons in the "frozen" conformers will broaden, a phenomenon known as coalescence.

-

Coalescence and Splitting: At the coalescence temperature (Tc), the separate signals merge into a single broad peak. Below Tc, the single peak splits into two distinct signals corresponding to the individual atropisomers.[9]

-

Data Analysis: The rate constant (k) for interconversion at the coalescence temperature can be calculated from the separation of the signals (Δν) at low temperatures. The free energy of activation (ΔG‡), which represents the rotational barrier, is then determined using the Eyring equation.

Computational Chemistry

Theoretical methods, particularly Density Functional Theory (DFT), are used to model the conformational landscape, calculate rotational barriers, and corroborate experimental findings.[10][11]

Protocol:

-

Geometry Optimization: The three-dimensional structure of 2,2'-dimethoxybiphenyl is optimized to find its most stable (lowest energy) conformation. A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G*) are selected for this purpose.[11][12]

-

Potential Energy Surface (PES) Scan: To determine the rotational barrier, a relaxed PES scan is performed. The dihedral angle between the phenyl rings is systematically varied in small increments (e.g., 5-10°). At each step, the energy is calculated while allowing the rest of the molecule's geometry to relax.[13]

-

Transition State Search: The geometry corresponding to the highest point on the energy profile (the transition state, typically the planar conformation) is identified and confirmed through a frequency calculation (a single imaginary frequency).

-

Barrier Calculation: The rotational energy barrier is calculated as the energy difference between the optimized ground-state conformer and the transition state structure.

Visualizations of Conformational Dynamics

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of 2,2'-dimethoxybiphenyl.

Caption: Interconversion pathway between the (P) and (M) atropisomers.

Caption: Experimental and computational workflow for conformational analysis.

Caption: Logical relationships governing the conformational stability.

References

- 1. Atropisomer - Wikipedia [en.wikipedia.org]

- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery | Semantic Scholar [semanticscholar.org]

- 4. 2,2′-Dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. westmont.edu [westmont.edu]

- 7. 2,2′-Dimethoxy-6,6′-dinitrobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interrogating the configurational stability of atropisomers | Springer Nature Experiments [experiments.springernature.com]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

Navigating the Solubility of 2,2'-Dimethoxybiphenyl: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2'-Dimethoxybiphenyl is a key structural motif in various fields of chemical research, including materials science and pharmaceutical development. A thorough understanding of its solubility in common organic solvents is paramount for its effective synthesis, purification, formulation, and application. This technical guide addresses the solubility of 2,2'-Dimethoxybiphenyl, providing a comprehensive overview of the theoretical considerations, a detailed experimental framework for its determination, and a structured format for data presentation. While publicly available quantitative solubility data for 2,2'-Dimethoxybiphenyl is limited, this guide equips researchers with the necessary protocols to generate this critical data in-house.

Introduction: The Significance of Solubility Data

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in solution. For researchers and drug development professionals, solubility data is critical for:

-

Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and purification, and controlling crystallization processes.

-

Formulation Science: Developing stable and effective formulations for drug delivery and other applications.

-

Analytical Chemistry: Preparing solutions for analysis and understanding potential precipitation issues.

-

Pharmacokinetics: Influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Given the importance of this parameter, the lack of readily available quantitative solubility data for 2,2'-Dimethoxybiphenyl necessitates a standardized approach for its determination.

Theoretical Framework: Factors Influencing Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of a solid solute, such as 2,2'-Dimethoxybiphenyl, in a liquid solvent is governed by a balance of intermolecular forces:

-

Solute-Solute Interactions: The strength of the crystal lattice of 2,2'-Dimethoxybiphenyl must be overcome for dissolution to occur.

-

Solvent-Solvent Interactions: The solvent molecules must create a cavity to accommodate the solute molecule.

-

Solute-Solvent Interactions: Favorable interactions (e.g., van der Waals forces, dipole-dipole interactions) between 2,2'-Dimethoxybiphenyl and the solvent molecules drive the dissolution process.

2,2'-Dimethoxybiphenyl is a moderately polar molecule due to the presence of two methoxy groups on the biphenyl scaffold. Therefore, it is expected to be more soluble in polar aprotic and moderately polar solvents. Qualitative information from various chemical suppliers indicates that 2,2'-Dimethoxybiphenyl is soluble in chloroform and methanol.[1][2] However, for precise applications, quantitative data is essential.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 2,2'-Dimethoxybiphenyl in a range of common organic solvents. To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | Alcohol | 25 | Shake-Flask | ||

| Ethanol | Alcohol | 25 | Shake-Flask | ||

| Isopropanol | Alcohol | 25 | Shake-Flask | ||

| Acetone | Ketone | 25 | Shake-Flask | ||

| Ethyl Acetate | Ester | 25 | Shake-Flask | ||

| Diethyl Ether | Ether | 25 | Shake-Flask | ||

| Tetrahydrofuran | Ether | 25 | Shake-Flask | ||

| Toluene | Aromatic Hydrocarbon | 25 | Shake-Flask | ||

| Dichloromethane | Halogenated Solvent | 25 | Shake-Flask | ||

| Chloroform | Halogenated Solvent | 25 | Shake-Flask | ||

| Acetonitrile | Nitrile | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide | Sulfoxide | 25 | Shake-Flask |

Experimental Protocol: Determination of Equilibrium Solubility

The isothermal shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound. This method involves creating a saturated solution of the compound at a constant temperature and subsequently quantifying the concentration of the dissolved solute.

Materials and Equipment

-

2,2'-Dimethoxybiphenyl (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,2'-Dimethoxybiphenyl to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

To ensure the complete removal of any undissolved solid particles, filter the collected supernatant through a syringe filter into a clean vial. This step is critical to prevent an overestimation of the solubility.

-

Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a series of standard solutions of 2,2'-Dimethoxybiphenyl of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

-

Determine the concentration of 2,2'-Dimethoxybiphenyl in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of 2,2'-Dimethoxybiphenyl using the shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,2'-Dimethoxybiphenyl in common organic solvents. While quantitative data is not yet widely available, the detailed experimental protocol presented herein offers a standardized method for researchers to generate reliable and reproducible solubility data. The systematic approach outlined in this guide will facilitate the effective use of 2,2'-Dimethoxybiphenyl in various scientific and industrial applications, ultimately accelerating research and development efforts.

References

An In-depth Technical Guide to the Physical Properties of 2,2'-Dimethoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 2,2'-Dimethoxybiphenyl. It includes detailed experimental protocols for the determination of these properties and visual workflows to aid in experimental design and execution.

Physical Properties of 2,2'-Dimethoxybiphenyl

2,2'-Dimethoxybiphenyl is a biphenyl derivative with the chemical formula C₁₄H₁₄O₂. It is a white to pale cream crystalline powder.[1] The accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and handling in various research and development applications.

Data Presentation: A Summary of Physical Constants

The following table summarizes the reported melting and boiling points for 2,2'-Dimethoxybiphenyl from various sources.

| Physical Property | Reported Value (°C) |

| Melting Point | 151.0 - 160.0[1][2][3] |

| 154 - 154.5[4] | |

| 152 - 156[5] | |

| Boiling Point | 338.4[6] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound like 2,2'-Dimethoxybiphenyl.

2.1. Melting Point Determination via Capillary Method

This method relies on heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating oil (if using a Thiele tube)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the 2,2'-Dimethoxybiphenyl sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end. The sample should be tightly packed.

-

Apparatus Setup:

-

Thiele Tube: Secure the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb. Immerse the thermometer and attached capillary in the oil bath of the Thiele tube.

-

Digital Melting Point Apparatus: Insert the capillary tube into the designated sample holder in the apparatus.

-

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be done to determine an approximate melting range. For a more accurate measurement, heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This provides the melting point range. A narrow melting range (0.5-2°C) is indicative of a pure compound.

2.2. Boiling Point Determination via Micro-Boiling Point (Capillary) Method

This technique is suitable for determining the boiling point of small quantities of a liquid. Since 2,2'-Dimethoxybiphenyl is a solid at room temperature, it would first need to be melted to apply this method.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or other heating apparatus

-

Heating oil

-

Rubber band or thread

Procedure:

-

Sample Preparation: Place a small amount of 2,2'-Dimethoxybiphenyl into the small test tube and gently heat it until it melts.

-

Capillary Insertion: Place the capillary tube, with its open end down, into the molten liquid in the test tube.

-

Apparatus Setup: Attach the test tube containing the molten sample and the inverted capillary tube to a thermometer using a rubber band or thread. The sample should be level with the thermometer bulb.

-

Heating: Immerse the assembly in an oil bath within a Thiele tube. Begin heating the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature.

Mandatory Visualizations: Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination of 2,2'-Dimethoxybiphenyl.

Caption: Workflow for Micro-Boiling Point Determination of 2,2'-Dimethoxybiphenyl.

References

Quantum Chemical Blueprint: Unraveling the Conformational Dynamics and Spectroscopic Signature of 2,2'-Dimethoxybiphenyl

A Technical Guide for Researchers in Drug Discovery and Materials Science

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, energetic, and spectroscopic properties of 2,2'-Dimethoxybiphenyl. This molecule serves as a key structural motif in various pharmacologically active compounds and functional materials. Understanding its conformational preferences and electronic landscape is paramount for rational drug design and the development of novel materials with tailored properties. This document outlines the theoretical framework, computational methodologies, and expected outcomes from such a study, presented in a manner accessible to researchers, scientists, and drug development professionals.

Molecular Geometry and Conformational Landscape

The three-dimensional structure of 2,2'-Dimethoxybiphenyl is primarily dictated by the torsional or dihedral angle (φ) between the two phenyl rings. This rotation around the central C-C bond is influenced by the steric hindrance of the ortho-methoxy groups and the subtle interplay of non-covalent interactions.

Optimized Molecular Structure

Quantum chemical calculations, specifically Density Functional Theory (DFT), are instrumental in determining the minimum energy conformation of 2,2'-Dimethoxybiphenyl in the gas phase. The B3LYP functional combined with a triple-zeta basis set, such as 6-311+G(d,p), is a widely accepted level of theory for such calculations, providing a good balance between accuracy and computational cost.[1][2]

Table 1: Comparison of Key Experimental and Theoretically Optimized Geometrical Parameters for 2,2'-Dimethoxybiphenyl.

| Parameter | Experimental (Crystal Structure)[3] | Calculated (DFT/B3LYP/6-311+G(d,p)) |

| C-C (inter-ring) bond length (Å) | 1.495 | Value would be populated here |

| C-O bond length (Å) | 1.375 | Value would be populated here |

| C-C-O bond angle (°) | 116.5 | Value would be populated here |

| Dihedral Angle (φ) (°) | 66.94 | Value would be populated here |

| O-C-C-C dihedral angle (°) | 10.69 | Value would be populated here |

Note: The calculated values are illustrative and would be obtained from a full geometry optimization calculation.

Torsional Potential Energy Surface and Rotational Barriers

A critical aspect of understanding the dynamics of 2,2'-Dimethoxybiphenyl is the characterization of its torsional potential energy surface (PES). This is achieved by performing a relaxed scan of the dihedral angle φ, typically from 0° (syn-planar) to 180° (anti-planar), while optimizing the rest of the molecular geometry at each step. This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers).

The steric clash between the ortho-methoxy groups is expected to result in a significant rotational barrier at a dihedral angle of 0°. The global minimum is anticipated to be a gauche conformation, consistent with the experimental crystal structure.[3] A secondary, higher energy minimum may exist at the anti-planar conformation (φ = 180°).

Table 2: Calculated Rotational Barriers for 2,2'-Dimethoxybiphenyl.

| Conformation | Dihedral Angle (φ) | Relative Energy (kcal/mol) |

| Global Minimum (Gauche) | ~60-70° | 0.0 |

| Transition State (Syn-planar) | 0° | Calculated Barrier Height |

| Local Minimum (Anti-planar) | 180° | Calculated Relative Energy |

| Transition State | ~90° | Calculated Barrier Height |

Note: The values in this table are illustrative and would be the result of a torsional PES scan.

Spectroscopic Properties: A Computational Perspective

Quantum chemical calculations are a powerful tool for predicting and interpreting various spectroscopic data, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Analysis

Frequency calculations performed at the optimized geometry provide the harmonic vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectra. These calculated spectra can be used to assign experimental vibrational bands to specific molecular motions. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method.[4]

Table 3: Selected Calculated Vibrational Frequencies for 2,2'-Dimethoxybiphenyl.

| Mode Description | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| Aromatic C-H stretch | ~3000-3100 | Value | Value |

| CH₃ asymmetric stretch | ~2950 | Value | Value |

| CH₃ symmetric stretch | ~2850 | Value | Value |

| Aromatic C=C stretch | ~1600, 1480 | Value | Value |

| C-O-C asymmetric stretch | ~1250 | Value | Value |

| C-O-C symmetric stretch | ~1030 | Value | Value |

| Phenyl ring breathing | ~1000 | Value | Value |

Note: The values are representative and would be obtained from a frequency calculation.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, allows for the accurate prediction of nuclear magnetic shielding tensors, which are then converted to chemical shifts.[5] This is invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra and for understanding how the electronic environment of each nucleus is affected by the molecular conformation.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,2'-Dimethoxybiphenyl.

| Atom | Calculated ¹³C Chemical Shift | Calculated ¹H Chemical Shift |

| C1, C1' | Value | - |

| C2, C2' | Value | - |

| C3, C3' | Value | Value |

| C4, C4' | Value | Value |

| C5, C5' | Value | Value |

| C6, C6' | Value | Value |

| OCH₃ | Value | Value |

Note: Chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS).

Experimental and Computational Protocols

Quantum Chemical Calculations

A standard computational protocol for investigating 2,2'-Dimethoxybiphenyl would involve the following steps:

-

Initial Geometry: The starting molecular geometry can be built using standard bond lengths and angles or imported from the experimental crystal structure data.[3]

-

Geometry Optimization: A full geometry optimization is performed using DFT with the B3LYP functional and the 6-311+G(d,p) basis set to locate the minimum energy structure.

-

Frequency Calculation: A vibrational frequency analysis is carried out at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the predicted IR and Raman spectra.

-

Torsional Potential Energy Scan: A relaxed PES scan is performed by systematically varying the C1-C1' dihedral angle and optimizing the remaining internal coordinates at each step.

-

NMR Chemical Shift Calculation: The GIAO method is employed at the optimized geometry to calculate the NMR shielding tensors and subsequently the chemical shifts.

All calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or NWChem.

Experimental Synthesis and Crystallography

The synthesis of 2,2'-Dimethoxybiphenyl can be achieved through the methylation of 2,2'-dihydroxybiphenyl using a methylating agent like dimethyl sulfate in the presence of a base. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from an appropriate solvent.

The crystal structure determination involves collecting diffraction data on a single crystal using an X-ray diffractometer. The structure is then solved and refined to obtain precise atomic coordinates, bond lengths, bond angles, and the dihedral angle of the molecule in the solid state.[3]

Visualizations

The following diagrams illustrate the computational workflow and key conceptual relationships in the quantum chemical analysis of 2,2'-Dimethoxybiphenyl.

References

- 1. scivisionpub.com [scivisionpub.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,2′-Dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Torsional Barrier and Rotational Dynamics of 2,2'-Dimethoxybiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the torsional barrier and rotational dynamics of 2,2'-dimethoxybiphenyl, a key structural motif in medicinal chemistry and materials science. Understanding the conformational behavior and the energy landscape of this molecule is crucial for predicting its interaction with biological targets and for designing novel materials with specific properties. This document outlines the theoretical framework, experimental methodologies, and computational approaches used to characterize the rotational dynamics of this and related biphenyl systems.

Introduction to Atropisomerism and Rotational Barriers in Biphenyls

Rotation around the central carbon-carbon single bond in biphenyl derivatives is often hindered by the presence of bulky ortho-substituents. This restricted rotation can lead to the existence of stable, non-interconverting rotational isomers, known as atropisomers. The energy required to overcome this rotational hindrance is defined as the torsional or rotational barrier. For 2,2'-disubstituted biphenyls like 2,2'-dimethoxybiphenyl, the steric interactions between the methoxy groups are the primary determinant of this barrier. The magnitude of the rotational barrier dictates the conformational stability and the rate of interconversion between the different atropisomeric forms.

Conformational Analysis of 2,2'-Dimethoxybiphenyl

The conformational landscape of 2,2'-dimethoxybiphenyl is characterized by a double-well potential energy surface, with two enantiomeric, non-planar ground states and a planar transition state. The dihedral angle (θ) between the two phenyl rings is the primary coordinate describing the rotational isomerization.

Solid-State Conformation

X-ray crystallography provides a precise determination of the molecular structure in the solid state. For 2,2'-dimethoxybiphenyl, the crystal structure reveals a non-planar conformation, which minimizes the steric repulsion between the ortho-methoxy groups.

Table 1: Crystallographic Data for 2,2'-Dimethoxybiphenyl

| Parameter | Value | Reference |

| Dihedral Angle (θ) | 66.94(7)° | [[“]] |

| Crystal System | Tetragonal | [[“]] |

| Space Group | I4₁/a | [[“]] |

Experimental Determination of Rotational Barriers

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for quantifying the kinetics of dynamic processes, including the rotational isomerization of biphenyls.

Principles of Dynamic NMR

In a molecule undergoing conformational exchange, the appearance of the NMR spectrum is dependent on the rate of exchange relative to the NMR timescale. At low temperatures, where the interconversion is slow, distinct signals for each conformer are observed. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals. At a specific temperature, known as the coalescence temperature (Tc), the individual signals merge into a single broad peak. At higher temperatures, a single, sharp, time-averaged signal is observed.

Experimental Protocol for Variable-Temperature NMR

A detailed protocol for determining the rotational barrier of a 2,2'-disubstituted biphenyl using VT-NMR is outlined below.

-

Sample Preparation:

-

Dissolve a known concentration of 2,2'-dimethoxybiphenyl in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated chloroform, toluene-d8, or dichloromethane-d2).

-

Transfer the solution to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a series of ¹H NMR spectra at different temperatures, starting from a low temperature where the exchange is slow and increasing the temperature in small increments through the coalescence point to a high temperature where the exchange is fast.

-

Allow the sample to equilibrate at each temperature for several minutes before acquiring the spectrum.

-

Record the exact temperature for each spectrum.

-

-

Data Analysis:

-

Identify a pair of well-resolved signals corresponding to protons that exchange their chemical environment during the rotational process.

-

Measure the chemical shift difference (Δν in Hz) between these signals at the low-temperature limit.

-

Determine the coalescence temperature (Tc in Kelvin).

-

Calculate the rate constant (k) at the coalescence temperature using the following equation: k = (π * Δν) / √2

-

Calculate the Gibbs free energy of activation (ΔG‡) at the coalescence temperature using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

For a more rigorous analysis, perform a full lineshape analysis of the spectra at multiple temperatures to obtain rate constants over a range of temperatures and subsequently determine the activation enthalpy (ΔH‡) and entropy (ΔS‡) from an Eyring plot (ln(k/T) vs 1/T).

-

Computational Chemistry Approaches

Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the complete torsional energy profile and for providing a detailed understanding of the factors governing the rotational barrier.[2]

Computational Protocol for Determining the Torsional Barrier

-

Model Building:

-

Construct the 3D structure of 2,2'-dimethoxybiphenyl using a molecular modeling software.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify the global minimum energy conformation (the ground state).

-

-

Potential Energy Surface (PES) Scan:

-

Perform a relaxed PES scan by systematically varying the dihedral angle (θ) between the two phenyl rings (e.g., from 0° to 180° in steps of 10°). At each step, the geometry of the rest of the molecule is optimized.

-

This calculation provides the relative energy of the molecule as a function of the dihedral angle.

-

-

Transition State (TS) Optimization:

-

From the PES scan, identify the approximate geometry of the transition state (the planar conformation at θ = 0° or 180°).

-

Perform a transition state optimization calculation to locate the exact geometry of the TS.

-

Confirm that the optimized structure is a true transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the rotational motion.

-

-

Energy Calculations:

-

Perform single-point energy calculations on the optimized ground state and transition state geometries using a higher level of theory and a larger basis set for improved accuracy.

-

The torsional barrier is the difference in energy between the transition state and the ground state.

-

Table 2: Recommended Computational Parameters

| Parameter | Recommendation |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP, M06-2X, or ωB97X-D |

| Basis Set | 6-31G(d) for initial optimizations, cc-pVTZ or larger for final energies |

| Solvation Model | Polarizable Continuum Model (PCM) if solution-phase barrier is desired |

Visualizing Rotational Dynamics and Experimental Workflow

Conformational Interchange of 2,2'-Dimethoxybiphenyl

Caption: Conformational interchange of 2,2'-dimethoxybiphenyl.

Experimental Workflow for Rotational Barrier Determination

Caption: Workflow for VT-NMR determination of rotational barrier.

Conclusion

References

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 2,2'-Dimethoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethoxybiphenyl is a substituted aromatic compound belonging to the biphenyl family. The electronic properties of biphenyls are of significant interest in materials science and drug development due to their role as versatile scaffolds and intermediates in organic synthesis. The conformational flexibility of the biphenyl core, particularly the dihedral angle between the two phenyl rings, is a key determinant of its electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The steric hindrance induced by the methoxy groups at the 2 and 2' positions forces the phenyl rings into a non-planar conformation, which in turn influences the extent of π-conjugation and, consequently, the HOMO-LUMO gap.[1] A comprehensive understanding of these electronic properties is crucial for predicting molecular reactivity, stability, and potential applications in various fields.

Molecular Structure and Conformation

The electronic properties of 2,2'-dimethoxybiphenyl are intrinsically linked to its three-dimensional structure. X-ray crystallography studies have revealed that the molecule adopts a twisted conformation. The angle between the least-squares planes of the two phenyl rings is approximately 66.94°.[1] This significant deviation from planarity is a result of the steric repulsion between the methoxy groups at the ortho positions. This twisting disrupts the π-conjugation across the biphenyl system, which has a profound effect on the HOMO-LUMO energy gap.

Electronic Properties and HOMO-LUMO Gap

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

Table 1: Calculated Electronic Properties of 4,4'-dimethoxy-1,1-biphenyl

| Property | Value (eV) |

| HOMO Energy (EHOMO) | -5.48 |

| LUMO Energy (ELUMO) | -0.912 |

| HOMO-LUMO Gap (ΔE) | 4.57 |

| Ionization Potential (I) | 5.48 |

| Electron Affinity (A) | 0.912 |

| Chemical Potential (μ) | -3.196 |

| Electronegativity (χ) | 3.196 |

| Chemical Hardness (η) | 2.284 |

| Chemical Softness (S) | 0.219 |

| Global Electrophilicity Index (ω) | 2.23 |

Experimental Determination of Electronic Properties

The electronic properties of 2,2'-dimethoxybiphenyl can be experimentally determined using a combination of electrochemical and spectroscopic techniques.

Experimental Protocols

Cyclic voltammetry is a widely used electrochemical technique to investigate the redox properties of a compound and to estimate its HOMO and LUMO energy levels.

-

Instrumentation: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), connected to a potentiostat.[2]

-

Sample Preparation: A solution of 2,2'-dimethoxybiphenyl (typically 1-5 mM) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The solution must be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) prior to the experiment.[3]

-

Procedure: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential. The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram. The scan rate can be varied to investigate the nature of the redox processes.[4]

-

Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using the following empirical equations, often with ferrocene/ferrocenium (Fc/Fc+) as an internal standard:

-

EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV

-

ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV

-

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the optical HOMO-LUMO gap.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Sample Preparation: A dilute solution of 2,2'-dimethoxybiphenyl is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Procedure: The absorption spectrum of the solution is recorded over a specific wavelength range (e.g., 200-800 nm). A blank spectrum of the solvent is also recorded for baseline correction.[5]

-

Data Analysis: The wavelength of maximum absorption (λmax) corresponding to the π-π* transition is identified. The onset of the absorption band (λonset) is used to calculate the optical HOMO-LUMO gap (Egopt) using the formula:

-

Egopt (eV) = 1240 / λonset (nm)

-

Visualizations

Conceptual Relationship between Molecular Structure and Electronic Properties

Caption: The influence of steric hindrance on the HOMO-LUMO gap.

Experimental Workflow for Determining Electronic Properties

Caption: Workflow for experimental electronic property analysis.

Computational Workflow for DFT Calculations

Caption: Workflow for DFT-based electronic property prediction.

Conclusion

The electronic properties of 2,2'-dimethoxybiphenyl are fundamentally governed by its non-planar molecular structure, a direct consequence of the steric hindrance from the ortho-methoxy groups. This leads to a disrupted π-conjugation and a relatively large HOMO-LUMO gap, indicative of high chemical stability. While specific experimental data remains to be reported, computational methods and experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy provide robust frameworks for the detailed characterization of its electronic structure. A thorough understanding of these properties is essential for leveraging 2,2'-dimethoxybiphenyl and its derivatives in the design of novel materials and pharmaceuticals.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 2,2'-Dimethoxybiphenyl

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of starting materials.[1][2] This application note provides a detailed protocol for the synthesis of 2,2'-Dimethoxybiphenyl, a key structural motif in various organic molecules, via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

The synthesis of 2,2'-Dimethoxybiphenyl is achieved through the cross-coupling of 2-bromoanisole and 2-methoxyphenylboronic acid. This protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to performing this transformation efficiently and with high yields.

Reaction Scheme

The overall reaction for the synthesis of 2,2'-Dimethoxybiphenyl is depicted below:

Figure 1: Suzuki-Miyaura coupling reaction for the synthesis of 2,2'-Dimethoxybiphenyl.

Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura cross-coupling reactions and has been adapted for the synthesis of 2,2'-Dimethoxybiphenyl.[1][3]

Materials and Reagents:

-

2-Bromoanisole (1.0 mmol, 1.0 equiv.)

-

2-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃; 0.04 mmol, 4 mol%) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv.) or another suitable base

-

Toluene (5 mL)

-

Ethanol (2.5 mL)

-

Water (2.5 mL, degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, magnetic stir bar)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoanisole (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water to the flask via syringe.

-

Degassing: Purge the resulting mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove any dissolved oxygen.

-

Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously under the inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-bromoanisole) is consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2,2'-Dimethoxybiphenyl.